molecular formula C15H20BN3O2 B7955314 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester

3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester

Cat. No.: B7955314
M. Wt: 285.15 g/mol
InChI Key: BDUNTXOUJFBVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H20BN3O2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an amino group and a boronic ester moiety makes it a versatile intermediate in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester typically involves the reaction of 3-(3-Amino-1H-pyrazol-5-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield

    Purification: Typically involves recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding boronic acid

    Reduction: The amino group can be reduced to form the corresponding amine

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3)

Major Products

    Oxidation: 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid

    Reduction: 3-(3-Amino-1H-pyraol-5-yl)phenylamine

    Substitution: Various biaryl compounds depending on the coupling partner

Scientific Research Applications

3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a molecular probe in biological systems

    Medicine: Explored for its potential in drug discovery and development

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves:

    Transmetalation: Transfer of the boronic ester group to the palladium catalyst

    Oxidative Addition: Formation of a new carbon-carbon bond

    Reductive Elimination: Release of the coupled product and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(3-aminophenyl)-1,3,2-dioxaborolane

Uniqueness

3-(3-Amino-1H-pyraol-5-yl)phenylboronic acid pinacol ester is unique due to the presence of both an amino group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(8-11)12-9-13(17)19-18-12/h5-9H,1-4H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUNTXOUJFBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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